4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride: is a chemical compound with the molecular formula C8H8ClNO6S and a molecular weight of 281.67 g/mol . It is commonly used in organic synthesis as a reagent for the protection of amines and hydroxyl groups . This compound is known for its photolabile properties, making it useful in various applications where controlled release of the protected group is required .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride can be synthesized through the reaction of 4,5-dimethoxy-2-nitrobenzenesulfonic acid with thionyl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Photolysis: The compound can be cleaved under near-ultraviolet light, releasing the protected group.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to reflux, depending on the specific reaction.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines
Sulfonate Esters: Formed from reactions with alcohols
Scientific Research Applications
4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride involves the formation of a covalent bond with the nucleophile, resulting in the protection of the functional group. Upon exposure to near-ultraviolet light, the compound undergoes photolysis, releasing the protected group and regenerating the original functional group .
Comparison with Similar Compounds
2,4-Dinitrobenzenesulfonyl chloride: Used for similar protection reactions but has different photolabile properties.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Another photolabile protecting reagent used in peptide and nucleotide synthesis.
Uniqueness: 4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride is unique due to its specific photolabile properties, making it highly suitable for applications requiring controlled release of the protected group under light exposure .
Properties
CAS No. |
18092-55-2 |
---|---|
Molecular Formula |
C8H8ClNO6S |
Molecular Weight |
281.67 g/mol |
IUPAC Name |
4,5-dimethoxy-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO6S/c1-15-6-3-5(10(11)12)8(17(9,13)14)4-7(6)16-2/h3-4H,1-2H3 |
InChI Key |
FLMMVLGPROSCAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.